
Antimony chloride fluoride (SbClF4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony chloride fluoride (SbClF4) is an inorganic compound that combines antimony, chlorine, and fluorine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its reactivity and the ability to form complex structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimony chloride fluoride can be synthesized through various methods. One common approach involves the reaction of antimony pentachloride (SbCl5) with antimony pentafluoride (SbF5) under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, the production of antimony chloride fluoride may involve large-scale reactions using similar reagents. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product’s purity and yield. Safety measures are crucial due to the hazardous nature of the chemicals used.
Analyse Chemischer Reaktionen
Types of Reactions: Antimony chloride fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both chlorine and fluorine atoms.
Common Reagents and Conditions:
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often involves halogen exchange reactions with reagents like chlorine gas (Cl2) or fluorine gas (F2).
Major Products Formed: The reactions of antimony chloride fluoride can lead to the formation of various products, including antimony trichloride (SbCl3), antimony trifluoride (SbF3), and other complex halides depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Antimony chloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It plays a role in halogenation reactions and the formation of complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of specialty chemicals, flame retardants, and materials with unique properties
Wirkmechanismus
The mechanism by which antimony chloride fluoride exerts its effects involves interactions with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical transformations. Its reactivity with nucleophiles and electrophiles makes it a versatile reagent in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Antimony trifluoride (SbF3): Known for its use in fluorination reactions and as a catalyst in organic synthesis.
Antimony pentafluoride (SbF5): A strong Lewis acid used in superacid chemistry.
Antimony trichloride (SbCl3): Commonly used in the production of other antimony compounds and as a reagent in organic synthesis .
Uniqueness: Antimony chloride fluoride stands out due to its combination of chlorine and fluorine atoms, which imparts unique reactivity and properties. This dual halogenation allows for diverse chemical transformations and applications that are not possible with other antimony halides alone.
Eigenschaften
CAS-Nummer |
15588-48-4 |
|---|---|
Molekularformel |
ClF4Sb |
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
chloro(tetrafluoro)-λ5-stibane |
InChI |
InChI=1S/ClH.4FH.Sb/h5*1H;/q;;;;;+5/p-5 |
InChI-Schlüssel |
KHQOINBDOYWDPE-UHFFFAOYSA-I |
Kanonische SMILES |
F[Sb](F)(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


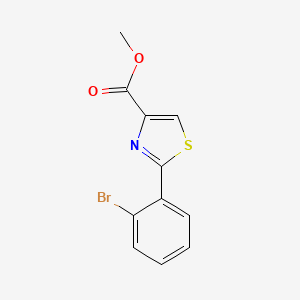

![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)

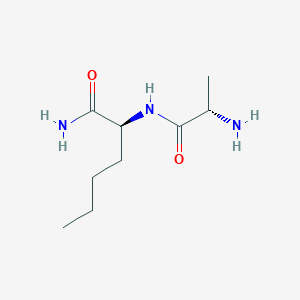

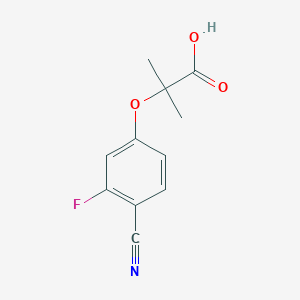
![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)

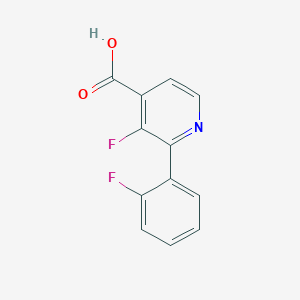

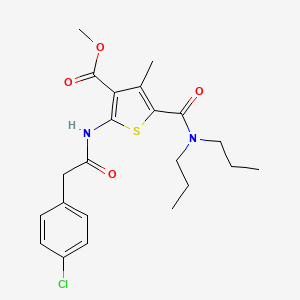
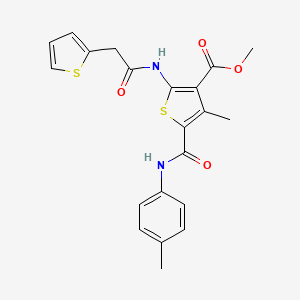
![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)
